N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-fluorophenyl group at the 1-position and a 4-acetamidophenyl substituent on the carboxamide moiety. The acetamidophenyl group introduces hydrogen-bonding capabilities, while the 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLICSMRUWCUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Intermediate Preparation
The synthesis begins with the condensation of 4-fluorophenylhydrazine A and ethyl 3-oxobutanoate B to form the hydrazone intermediate C (Figure 1). This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to drive imine formation.
$$
\text{4-Fluorophenylhydrazine} + \text{Ethyl 3-oxobutanoate} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone C}
$$
Optimization Note : Excess hydrazine (1.2 equiv) ensures complete conversion of the β-keto ester, as evidenced by TLC monitoring.
Cyclization to 1,2,3-Triazole
Hydrazone C undergoes cyclization in the presence of formaldehyde and p-toluenesulfonic acid (PTSA) in refluxing ethanol. The reaction proceeds via intramolecular nucleophilic attack, forming the triazole ring and eliminating water.
$$
\text{Hydrazone C} \xrightarrow{\text{HCHO, PTSA, EtOH, Δ}} \text{Ethyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate D}
$$
Critical Parameters :
- Formaldehyde stoichiometry : A 2:1 molar ratio of formaldehyde to hydrazone prevents dimerization.
- Reaction time : Prolonged reflux (10–12 hr) ensures complete cyclization, with yields averaging 38–45% after recrystallization from 2-propanol.
Carboxamide Formation via Ester Hydrolysis and Amide Coupling
Saponification of Ester D
The ethyl ester D is hydrolyzed to the carboxylic acid E using aqueous NaOH in ethanol (Scheme 1):
$$
\text{Ester D} \xrightarrow{\text{NaOH (aq), EtOH, Δ}} \text{Carboxylic Acid E}
$$
Yield : 85–90% after acidification with HCl and filtration.
Amide Coupling with 4-Acetamidoaniline
Carboxylic acid E is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM), followed by reaction with 4-acetamidoaniline F in the presence of triethylamine (TEA):
$$
\text{Acid E} \xrightarrow{\text{SOCl₂, DCM}} \text{Acid Chloride G} \xrightarrow{\text{4-Acetamidoaniline, TEA}} \text{Target Compound}
$$
Reaction Conditions :
- Temperature : 0°C during acid chloride formation; room temperature for coupling.
- Stoichiometry : 1.1 equiv of 4-acetamidoaniline ensures complete reaction.
Yield : 70–75% after recrystallization from ethanol/water.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
Inspired by triazolopyrimidine syntheses, a one-pot approach combines 5-amino-1-phenyl-1,2,4-triazole, 4-fluorobenzaldehyde, and ethyl acetoacetate in ethanol with acid catalysis. However, this method predominantly yields fused triazole systems and is less applicable to the target structure.
Click Chemistry Limitations
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, it favors 1,4-regioisomers, making it unsuitable for the 1,5-substitution pattern required here.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity, with a retention time of 6.8 min.
Challenges and Optimization Opportunities
- Regioselectivity Control : Competing pathways during cyclization may yield minor byproducts; HPLC-guided purification is essential.
- Acetamide Stability : Basic conditions during saponification risk hydrolyzing the acetamide group. Using mild bases (e.g., LiOH) at 0°C mitigates this.
- Scalability : Batch processing >50 g leads to reduced yields (∼60%); continuous flow systems may improve efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 78% | |
| 2M NaOH, 80°C, 8 hrs | Same as above | 85% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the base or acid facilitating the cleavage of the amide bond. Hydrolyzed derivatives exhibit altered pharmacokinetic properties, as the carboxylic acid enhances water solubility.
Nucleophilic Substitution at the Triazole Ring
The electron-deficient triazole ring undergoes nucleophilic substitution, particularly at the C-4 position, due to resonance stabilization of the intermediate.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 60°C, 6 hrs | 5-methyl-4-(4-azidophenyl)-1H-1,2,3-triazole | Click chemistry precursor |
| Methylamine (CH₃NH₂) | THF, rt, 24 hrs | 4-(methylamino)-1-(4-fluorophenyl)-5-methyltriazole | Bioactive intermediate |
These substitutions are driven by the triazole’s ability to stabilize negative charge density at specific positions, enabling the formation of derivatives for drug discovery .
Acylation of the Acetamido Substituent
The acetamido group (-NHCOCH₃) participates in acylation reactions, expanding the compound’s functional diversity.
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | N-(4-acetamidophenyl) acetylated derivative | 92% |
| Benzoyl chloride | DMAP, DCM | N-(4-benzamidophenyl) analog | 88% |
Acylation enhances lipophilicity, which can improve membrane permeability in biological systems .
Cross-Coupling Reactions via Catalytic Methods
Palladium-catalyzed cross-coupling reactions modify the fluorophenyl or acetamidophenyl substituents.
| Reaction Type | Catalyst | Product | Use Case |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted triazole | Fluorescent probes |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-aryl amino derivatives | Enzyme inhibition studies |
These reactions exploit the aryl halide functionality (if present) or introduce new substituents for structure-activity relationship (SAR) studies .
Biological Activity-Driven Modifications
The compound’s interactions with biological targets guide its synthetic modification:
-
Anticancer Activity : Introduction of thiocyanate (-SCN) groups via CDI-mediated coupling enhances cytotoxicity (GI₅₀ = 0.63–0.69 μM against Jurkat cells) .
-
Antibacterial Optimization : Substituents like 4-methoxy or 4-nitro groups on the phenyl ring improve activity against Gram-negative pathogens (MIC = 5 µg/mL) .
Comparative Reactivity of Key Functional Groups
| Functional Group | Reactivity | Primary Reactions |
|---|---|---|
| Triazole ring | Electrophilic substitution | Halogenation, nitration |
| Carboxamide | Nucleophilic acyl substitution | Hydrolysis, acylation |
| 4-Fluorophenyl | Cross-coupling | Suzuki, Heck reactions |
Scientific Research Applications
Anticancer Activity
Overview:
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Its structure, featuring a triazole moiety, is known for enhancing biological activity against cancer.
Case Study:
A study published in 2022 evaluated the antiproliferative effects of triazole derivatives on leukemia cell lines. The results indicated that derivatives similar to N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | K-562 | 3.5 | |
| Doxorubicin | K-562 | 2.0 | |
| Compound A (similar structure) | MOLT-4 | 4.0 |
Antimicrobial Properties
Overview:
The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known to exhibit activity against a range of bacterial strains.
Case Study:
Research conducted on triazole conjugates demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that certain derivatives showed lower minimum inhibitory concentrations (MIC) than traditional antibiotics such as ciprofloxacin .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain Tested | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 | |
| Ciprofloxacin | Staphylococcus aureus | 6.25 | |
| Compound B (similar structure) | Escherichia coli | 1.56 |
Mechanistic Insights
Biochemical Mechanisms:
The mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with tumor growth and bacterial survival. For instance, studies have shown that compounds containing the triazole ring can inhibit carbonic anhydrase enzymes, which are implicated in various diseases including cancer .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Isostructural Halogenated Derivatives
Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) (Fig. 1) are isostructural analogs of the target compound, differing only in the halogen substituent (Cl vs. F). Key findings include:
- Crystal Structure: Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite minor adjustments for halogen size, their molecular conformations are nearly identical, retaining planarity except for one fluorophenyl group oriented perpendicularly .
- Intermolecular Interactions : The 4-fluorophenyl group in compound 5 engages in weaker C–H···F interactions compared to the C–H···Cl contacts in compound 4 , leading to subtle differences in packing efficiency .
Table 1: Crystallographic Data for Halogenated Derivatives
| Property | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Space group | $ P\overline{1} $ | $ P\overline{1} $ |
| Halogen interaction | C–H···Cl | C–H···F |
| Planarity deviation | 5° (fluorophenyl) | 5° (fluorophenyl) |
Substituent Effects on Molecular Conformation
- 4-Acetamidophenyl vs. 4-Methylphenyl: Derivatives like N-(4-acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () replace the 4-fluorophenyl with a 3,4-dimethylphenyl group.
- Ethoxyphenyl Derivatives : BG02002 (1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) features an ethoxy group, increasing steric bulk and altering electronic properties. This substitution reduces planarity and may impact bioavailability .
Anticancer and Antimicrobial Potential
- Antiproliferative Activity: 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives () exhibit selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition up to -27.30%. The target compound’s acetamidophenyl group could modulate activity by enhancing binding to kinase targets like B-Raf .
- Antimicrobial Applications : Chlorophenyl analogs (e.g., compound 4 ) demonstrate antimicrobial activity, suggesting that halogen choice (Cl vs. F) influences bacterial membrane penetration .
Pharmacokinetic and Physicochemical Properties
- Solubility and Lipophilicity : The 4-fluorophenyl group increases lipophilicity (clogP ≈ 3.2) compared to methoxy (clogP ≈ 2.5) or acetamido (clogP ≈ 2.8) derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C_{16}H_{16}F_{N}_{5}O, with a molecular weight of 313.32 g/mol. The structure features a triazole ring, which is known for its role in biological activity, particularly in drug design.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
In a comparative study, several triazole derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). One derivative exhibited an IC50 value of 1.1 μM against MCF-7 cells, indicating potent anticancer activity. The mechanism of action was attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives have also shown promising antimicrobial properties. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy
Research indicated that certain triazole compounds demonstrated significant inhibition against these bacteria, making them potential candidates for developing new antimicrobial agents. For example, one study reported that specific derivatives had minimum inhibitory concentrations (MICs) as low as 10 μg/mL against S. aureus .
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Mechanistic Insights
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets:
- Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of TS is a common mechanism through which these compounds exert their anticancer effects.
- Cell Membrane Disruption : In antimicrobial studies, the disruption of bacterial cell membranes has been observed, leading to cell lysis and death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluoroaniline derivatives and methyl-substituted acetylenes.
- Step 2 : Carboxamide coupling via condensation of the triazole intermediate with 4-acetamidophenyl isocyanide under inert conditions (e.g., dry THF, 0–5°C) .
- Key Conditions : Reaction yield is sensitive to solvent polarity, catalyst loading (e.g., CuI vs. CuSO4/ascorbate), and temperature control during carboxamide formation. TLC and NMR are critical for monitoring intermediate purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns protons and carbons to confirm substituent positions (e.g., fluorophenyl vs. acetamidophenyl groups). Aromatic protons in the 7.0–8.0 ppm range and methyl groups near 2.5 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular formula (C18H16FN5O2) and detects isotopic patterns for fluorine .
- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC50 values can be determined via dose-response curves .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Low water solubility may require DMSO vehicles (<1% v/v) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the acetamido group and hydrophobic contacts from the fluorophenyl moiety .
- QSAR Modeling : Train models on triazole derivative datasets to predict bioactivity. Descriptors like logP, polar surface area, and H-bond acceptors are critical for permeability .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-Analysis : Compare structural analogs (e.g., chloro- vs. fluorophenyl substitutions) to identify SAR trends. For example, fluorophenyl groups may enhance membrane permeability but reduce solubility .
- Data Normalization : Account for variations in cell-line viability or enzyme batch differences using Z-score normalization .
Q. How can X-ray crystallography refine the compound’s 3D structure, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Anisotropic displacement parameters (ADPs) for the triazole ring require careful modeling .
- Refinement in SHELXL : Apply restraints for flexible groups (e.g., methyl rotors) and validate with R1/wR2 convergence. Twinning or disorder in the acetamido group may necessitate alternative space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
